2-(Chloromethyl)-4-methoxy-3-methylpyridine
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Overview
Description
2-(Chloromethyl)-4-methoxy-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine typically involves the chloromethylation of 4-methoxy-3-methylpyridine. One common method is the reaction of 4-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(chloromethyl)-4-formyl-3-methylpyridine.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Derivatives such as 2-(azidomethyl)-4-methoxy-3-methylpyridine.
Oxidation: 2-(chloromethyl)-4-formyl-3-methylpyridine.
Reduction: 2-methyl-4-methoxy-3-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-4-methoxy-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and resins.
Biological Studies: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The chloromethyl group is highly reactive and can form stable adducts with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methoxypyridine: Lacks the methyl group at the third position.
2-(Chloromethyl)-3-methylpyridine: Lacks the methoxy group at the fourth position.
4-Methoxy-3-methylpyridine: Lacks the chloromethyl group at the second position.
Uniqueness: 2-(Chloromethyl)-4-methoxy-3-methylpyridine is unique due to the presence of all three substituents (chloromethyl, methoxy, and methyl) on the pyridine ring
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCDHHEYPUZGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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